N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine
Description
BenchChem offers high-quality N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N,N-dimethyl-6-piperazin-1-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5/c1-14(2)9-7-10(13-8-12-9)15-5-3-11-4-6-15/h7-8,11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJISYERCUUFJRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure Analysis of N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine
Foreword: A Molecule of Interest in Modern Drug Discovery
N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core, a foundational scaffold in numerous therapeutic agents. The molecule's structural motifs, including the dimethylamino and piperazinyl groups, are frequently employed in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. As such, rigorous and unambiguous structural elucidation of this and related molecules is a cornerstone of drug discovery and development, ensuring the integrity of biological data and forming the basis for intellectual property.
This guide provides a comprehensive overview of the analytical methodologies for the complete structural characterization of N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for the experimental choices, reflecting a commitment to scientific integrity and expertise.
Foundational Analysis: Unveiling the Molecular Framework
The initial step in the analysis of a novel or synthesized batch of N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine is to confirm its elemental composition and molecular weight. This is most effectively achieved through a combination of high-resolution mass spectrometry (HRMS) and elemental analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine (C10H18N6), the expected monoisotopic mass is approximately 222.16 g/mol .
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer for high-resolution analysis.
-
Ionization: Employ electrospray ionization (ESI) in positive ion mode, as the multiple nitrogen atoms in the structure are readily protonated.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
-
Data Analysis: Identify the protonated molecular ion [M+H]+ and compare the measured m/z value with the theoretical value calculated for C10H19N6+. A mass accuracy of within ±5 ppm is considered confirmatory.
Table 1: Expected HRMS Data
| Ion | Theoretical m/z | Observed m/z (example) | Mass Accuracy (ppm) |
| [M+H]+ (C10H19N6+) | 223.1666 | 223.1664 | -0.9 |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This technique serves as an orthogonal confirmation of the molecular formula determined by HRMS. For C10H18N6, the theoretical percentages are approximately C: 54.03%, H: 8.16%, and N: 37.81%. The experimental results should align with these values within a narrow margin of error (typically ±0.4%).[1]
Elucidating the Connectivity: The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments provides a complete picture of the molecular structure.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Integrate the signals to determine the relative number of protons, and analyze the chemical shifts (δ) and coupling patterns (J-coupling) to assign the protons to the structure.
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 | s | 1H | Pyrimidine C5-H | The lone proton on the electron-deficient pyrimidine ring is expected to be significantly downfield. |
| ~5.9 | s | 1H | Pyrimidine C2-H | The other pyrimidine proton, influenced by adjacent nitrogen atoms. |
| ~3.6 | t | 4H | Piperazine C2'-H, C6'-H | Protons on the piperazine ring adjacent to the pyrimidine ring. |
| ~2.8 | t | 4H | Piperazine C3'-H, C5'-H | Protons on the piperazine ring adjacent to the secondary amine. |
| ~2.9 | s | 6H | N(CH3)2 | The six equivalent protons of the two methyl groups on the dimethylamino group will appear as a singlet. |
| ~2.5 | br s | 1H | Piperazine N-H | The proton on the secondary amine of the piperazine ring; may be broad and exchangeable. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Utilize the same NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
Data Analysis: Analyze the chemical shifts to assign each carbon to the molecular structure.
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 | Pyrimidine C4 | Carbon attached to the dimethylamino group. |
| ~160 | Pyrimidine C6 | Carbon attached to the piperazine ring. |
| ~158 | Pyrimidine C2 | Carbon at the 2-position of the pyrimidine ring. |
| ~90 | Pyrimidine C5 | The CH carbon of the pyrimidine ring. |
| ~45 | Piperazine C2', C6' | Carbons of the piperazine ring attached to the pyrimidine. |
| ~44 | Piperazine C3', C5' | Carbons of the piperazine ring adjacent to the NH group. |
| ~37 | N(CH3)2 | The two equivalent methyl carbons of the dimethylamino group. |
2D NMR Spectroscopy: Confirming Connectivity
2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for confirming the assignments made from 1D NMR.
-
COSY: Shows correlations between protons that are coupled to each other, confirming the connectivity within the piperazine ring.
-
HSQC: Shows correlations between protons and the carbons to which they are directly attached, confirming the C-H assignments.
Purity and Stability Assessment: Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the purity of the compound and for monitoring its stability over time.
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol) and then dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Instrumentation: Use an HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (or methanol) is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Table 4: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm |
| Injection Volume | 10 µL |
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the structural analysis process.
Caption: Workflow for the comprehensive structural analysis of N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine.
Conclusion: A Self-Validating System for Structural Integrity
The combination of high-resolution mass spectrometry, elemental analysis, a suite of NMR spectroscopic techniques, and chromatographic purity assessment forms a robust, self-validating system for the chemical structure analysis of N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine. Each technique provides a piece of the structural puzzle, and their collective agreement provides a high degree of confidence in the identity and purity of the compound. This rigorous analytical approach is indispensable for advancing drug discovery programs and ensuring the reliability of scientific research.
References
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
-
Gaponik, P. N., et al. (2018). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2018(4), M1014. [Link]
-
PubChem. N,N-Dimethylpiperidin-4-amine. National Center for Biotechnology Information. [Link]
-
Revuelta, J., et al. (2007). 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(17), 4861–4865. [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine
Welcome to the technical support center for the synthesis and purification of N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Our goal is to provide practical, field-tested solutions grounded in chemical principles to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine, and how are they formed?
A1: In a typical nucleophilic aromatic substitution (SNAr) reaction between a 6-halopyrimidine (e.g., 6-chloro-N,N-dimethylpyrimidin-4-amine) and piperazine, several impurities can arise. Understanding their formation is the first step toward effective removal.
-
Unreacted Starting Materials: The most straightforward impurities are residual 6-chloro-N,N-dimethylpyrimidin-4-amine and unreacted piperazine. Their presence usually indicates an incomplete reaction due to insufficient reaction time, suboptimal temperature, or improper stoichiometry.
-
Di-substituted Piperazine (Bis-adduct): A significant process-related impurity is the formation of a bis-adduct, where two molecules of the pyrimidine electrophile react with both nitrogen atoms of a single piperazine molecule.[1] This is a common issue in reactions involving piperazine and is favored when the pyrimidine is present in excess or when the reaction is pushed too hard.
-
Ring-Opened or Hydrolyzed Byproducts: Pyrimidine rings can be susceptible to cleavage under harsh conditions (e.g., very high temperatures or extreme pH).[2] While less common under typical SNAr conditions, the presence of unexpected, highly polar impurities may suggest some level of product degradation.
-
Solvent Adducts: Depending on the solvent and conditions used, solvent molecules can sometimes react with starting materials or intermediates, leading to minor, unexpected impurities.
Below is a diagram illustrating the primary reaction and a key side reaction.
Caption: Primary reaction pathway and formation of the bis-adduct impurity.
Q2: Which analytical techniques are best for identifying and quantifying these impurities?
A2: A multi-technique approach is recommended for robust purity analysis. Each method provides unique information, and their combined use ensures a comprehensive assessment of your sample.[3]
| Analytical Technique | Primary Use & Advantages | Limitations & Considerations |
| HPLC (High-Performance Liquid Chromatography) | The workhorse for purity assessment. Excellent for separating the desired product from closely related impurities like the bis-adduct.[1] UV detection is standard. Provides accurate quantitative data (% area). | Requires reference standards for definitive peak identification. Method development (column, mobile phase) is necessary for optimal separation. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Confirms the identity of impurities by providing molecular weight information for each peak separated by the LC.[4][5] Invaluable for identifying unknown byproducts without needing a reference standard. | Quantification can be less accurate than HPLC-UV unless isotope-labeled standards are used. Ionization efficiency can vary between compounds. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Provides definitive structural information. 1H NMR can quickly confirm the product's identity and reveal the presence of major impurities by comparing characteristic proton signals (e.g., piperazine protons vs. pyrimidine protons). | Less sensitive than HPLC for detecting trace impurities (<1%). Complex spectra can be difficult to interpret if multiple impurities are present. Not ideal for routine quantification. |
Troubleshooting Guide: From Crude to Pure Product
Problem 1: My crude product contains a significant amount of unreacted 6-chloro-N,N-dimethylpyrimidin-4-amine.
-
Causality: This issue points to an incomplete reaction. The SNAr reaction rate is influenced by temperature, base, and solvent. A common cause is insufficient heat or using too weak a base to neutralize the HCl generated in situ, which can protonate and deactivate the piperazine nucleophile.
-
Solution: Reaction Optimization & Purification
-
Reaction Check: Ensure the reaction was heated to an appropriate temperature (typically 80-120 °C) for a sufficient duration. Monitor reaction completion by TLC or LC-MS.
-
Base Addition: Include a non-nucleophilic base (e.g., K2CO3, DIPEA) in the reaction mixture to act as an HCl scavenger, keeping the piperazine nucleophile active.
-
Purification Protocol (Column Chromatography): The starting material is significantly less polar than the desired product due to the absence of the basic piperazine moiety. This difference allows for effective separation via silica gel column chromatography.
Step-by-Step Protocol: Flash Chromatography
-
Slurry Preparation: Adsorb your crude material onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., Hexane or Heptane).
-
Elution: Start with a mobile phase of 100% Dichloromethane (DCM). The non-polar starting material will elute first.
-
Gradient Elution: Gradually increase the polarity by adding Methanol (MeOH) to the DCM (e.g., progressing from 1% to 10% MeOH). The desired product, being more polar, will elute at higher methanol concentrations.
-
Fraction Analysis: Collect fractions and analyze them by TLC to pool the pure product.
-
Problem 2: LC-MS analysis shows a major impurity with a mass corresponding to the bis-adduct.
-
Causality: The formation of the 1,4-bis(6-(dimethylamino)pyrimidin-4-yl)piperazine impurity is a classic example of over-reaction.[1] It occurs when a molecule of the desired product, which still has a reactive N-H group on the piperazine ring, attacks another molecule of the starting 6-chloropyrimidine. This is exacerbated by adding the 6-chloropyrimidine too quickly or using it in stoichiometric excess.
-
Solution: Stoichiometric Control & Acid-Base Extraction
-
Preventative Measure: During synthesis, use a slight excess of piperazine (e.g., 1.2 to 2.0 equivalents) relative to the 6-chloropyrimidine. Furthermore, add the 6-chloropyrimidine solution slowly (dropwise) to a heated solution of piperazine to maintain a low concentration of the electrophile, favoring mono-substitution.
-
Purification Protocol (Acid-Base Extraction): This technique exploits the difference in basicity between the desired product (two basic nitrogens) and the bis-adduct (four basic nitrogens). While subtle, it can be used for enrichment. A more reliable method is often required for high purity.
-
-
Solution: Purification by Recrystallization Recrystallization is often the most effective method for removing the bis-adduct, which is typically less soluble than the mono-substituted product due to its higher molecular weight and symmetry.
Step-by-Step Protocol: Recrystallization
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., Isopropanol, Ethanol, Acetonitrile, Ethyl Acetate) at room temperature and at reflux. An ideal solvent will dissolve the product when hot but not when cold.
-
Dissolution: Dissolve the crude material in a minimal amount of the chosen hot solvent to form a saturated solution.
-
Cooling: Allow the solution to cool slowly to room temperature, then further cool in an ice bath. The desired product should crystallize out, leaving the more soluble impurities (including residual starting materials) in the mother liquor. The less soluble bis-adduct may crash out first if it is the major component; careful temperature control is key.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Purity Check: Analyze the crystals and the mother liquor by HPLC or LC-MS to confirm the separation efficiency.
Recrystallization Solvent Suggestions
-
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Isopropanol (IPA) | 82.6 | Polar Protic | Often a good starting point for amine-containing compounds. |
| Acetonitrile | 81.6 | Polar Aprotic | Can provide different selectivity compared to alcohols. |
| Ethyl Acetate | 77.1 | Mid-Polarity | May require a co-solvent like Heptane to induce crystallization. |
| Toluene | 110.6 | Non-Polar | Useful for precipitating polar compounds from a hot solution. |
Problem 3: My final product purity is stuck at ~95% after initial purification, with several minor, unidentified peaks in the HPLC.
-
Causality: Achieving >99% purity often requires a final polishing step to remove trace impurities that have similar properties to the product and co-elute or co-crystallize. These could be isomers, degradation products, or byproducts from trace contaminants in the starting materials.
-
Solution: Preparative HPLC or Salt Formation
-
Preparative HPLC: For the highest purity levels required in drug development, preparative reverse-phase HPLC is the ultimate tool. It offers the highest resolution separation based on fine differences in hydrophobicity.[5]
-
Purification via Salt Formation: Converting the free base into a salt (e.g., hydrochloride or mesylate) and recrystallizing it can be a highly effective purification strategy. The crystal lattice of a salt is different from that of the free base, which alters solubility properties and can exclude impurities that were previously trapped.
Workflow for High-Purity Isolation
Caption: A decision workflow for achieving high-purity product.
-
References
-
Veeprho. (n.d.). Amine Di piperazine impurity. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Pyridine - Chapter 6: Analytical Methods. Retrieved from [Link]
- Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
Vischer, E., & Chargaff, E. (1948). The Separation and Quantitative Estimation of Purines and Pyrimidines in Minute Amounts. Journal of Biological Chemistry, 176(2), 715-734. Retrieved from [Link]
-
Lemr, K., et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology, 486, 399-403. Retrieved from [Link]
-
ResearchGate. (2000). Synthesis of 4-[4'-(N,N-Dimethylsulfamoyl)piperazin-1-yl]pyridine Derivatives as Sorbitol Dehydrogenase Potential Inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)-6-pyridin-3-ylpyrimidin-2-amine. Retrieved from [Link]
-
Cobbold, S. A., et al. (2016). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 15, 29. Retrieved from [Link]
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2014). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. Polycyclic Aromatic Compounds. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]
-
Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice. (2022). Journal of Pharmaceutical and Biomedical Analysis, 219, 114886. Retrieved from [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-140. Retrieved from [Link]
-
Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. (n.d.). Supporting Information. Retrieved from [Link]
-
ChemRxiv. (2022). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
1-(2-Amino-6-methyl-pyrimidin-4-yl)-N,N-dimethyl-piperidin-4-aminium chloride. (2012). Acta Crystallographica Section E, 68(Pt 12), o3371. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Retrieved from [Link]
-
Juniper Publishers. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. scribd.com [scribd.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mass spectrometry fragmentation patterns of N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine
Title: Comparative Guide: Optimizing Fragmentation Strategies for N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine Analysis
Executive Summary & Strategic Context
In the development of kinase inhibitors and psychoactive pharmacophores, N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine (Formula: C₁₀H₁₇N₅, MW: 207.15 Da) serves as a critical scaffold. Its amphiphilic nature and multiple nitrogenous basic sites create complex ionization behaviors that challenge standard quantitation workflows.
This guide objectively compares the two dominant fragmentation modalities—Collision-Induced Dissociation (CID) on Triple Quadrupole (QqQ) systems versus Higher-Energy Collisional Dissociation (HCD) on Orbitrap platforms.
The Core Problem: Researchers often encounter signal ambiguity when distinguishing this scaffold from isobaric metabolites or positional isomers (e.g., N-methyl migration). The Solution: This guide defines the optimal fragmentation pathways to ensure specificity (for PK/PD assays) and structural fidelity (for impurity profiling).
Structural Analysis & Protonation Logic
Before selecting a fragmentation method, one must understand where the charge resides. In Electrospray Ionization (ESI+), the protonation site dictates the fragmentation cascade (the "Mobile Proton Model").
-
Site A (Piperazine Secondary Amine): The most basic site (
). Protonation here drives charge-remote fragmentation and ring opening. -
Site B (Pyrimidine Ring Nitrogens): Less basic (
), but protonation here facilitates the loss of side chains (e.g., dimethylamine).
Figure 1: Structural Dynamics & Protonation Sites
Caption: Protonation hierarchy in ESI+ source conditions. The piperazine nitrogen is the thermodynamic sink for the proton.
Comparative Analysis: CID vs. HCD
This section evaluates the performance of the two "alternative" activation methods.
Alternative 1: Low-Energy CID (Triple Quadrupole)
-
Mechanism: Resonant excitation.[1][2] Ions are accelerated slowly and undergo multiple low-energy collisions.[1]
-
Best For: Quantitative Bioanalysis (PK studies).
-
Limitation: Low Mass Cutoff (LMCO). Ion traps and QqQ collision cells often cannot stabilize fragments below 1/3 of the precursor mass. You may miss diagnostic piperazine ring fragments (m/z < 70).
Alternative 2: Beam-Type HCD (Orbitrap/Q-TOF)
-
Mechanism: Non-resonant, beam-type collision.[1] Ions are injected into a gas-filled cell with high kinetic energy.
-
Best For: Metabolite Identification (MetID) and Impurity Profiling.
-
Advantage: No LMCO. You observe the full spectrum of low-mass diagnostic ions (e.g., iminium ions).
Performance Data Comparison
| Feature | CID (QqQ) | HCD (Orbitrap) | Recommendation |
| Precursor Ion | m/z 208.16 [M+H]⁺ | m/z 208.1557 [M+H]⁺ | Consistent across platforms. |
| Dominant Fragment | m/z 163.1 (Loss of Dimethylamine) | m/z 163.1091 (Loss of Dimethylamine) | Use 163 for Quantitation (MRM). |
| Secondary Fragment | m/z 121 (Pyrimidine core) | m/z 85.0760 (Piperazine ring) | HCD reveals the piperazine ring best. |
| Low Mass Region | Often Empty (< m/z 60) | Rich (m/z 44, 56, 70) | Use HCD for structural confirmation. |
| Sensitivity | High (Femtogram range) | Medium-High (Picogram range) | CID wins for trace analysis. |
Detailed Fragmentation Pathways
To build a robust assay, you must monitor specific transitions. The fragmentation of N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine follows two distinct pathways driven by the protonation sites identified in Section 2.
Pathway A: Side Chain Elimination (Charge on Pyrimidine)
-
Precursor (m/z 208) undergoes neutral loss of dimethylamine (45 Da).
-
Product: m/z 163 (Piperazinyl-pyrimidine core).
-
Significance: This is the most stable transition for MRM (Multiple Reaction Monitoring).
Pathway B: Piperazine Ring Opening (Charge on Piperazine)
-
Precursor (m/z 208) undergoes internal cleavage of the piperazine ring.
-
Product: m/z 85 (Piperazine ring fragment) or m/z 56 (C₃H₆N⁺).
-
Significance: Diagnostic for the piperazine moiety; distinguishes this molecule from non-piperazine analogs.
Figure 2: Fragmentation Decision Tree
Caption: Divergent fragmentation pathways. Pathway A is preferred for sensitivity; Pathway B for specificity.
Validated Experimental Protocols
To replicate these results, follow these self-validating protocols.
Protocol A: MRM Optimization (Triple Quadrupole)
-
Objective: Maximize sensitivity for PK analysis.
-
Instrument: Sciex 6500+ or Waters Xevo TQ-XS.
-
Infusion: Prepare a 100 ng/mL standard in 50:50 MeOH:H₂O + 0.1% Formic Acid. Infuse at 10 µL/min.
-
Q1 Scan: Center Q1 on m/z 208.1.
-
Product Scan: Scan Q3 from m/z 40 to 210 with Collision Energy (CE) ramping 10–50 V.
-
Transition Selection:
-
Quantifier: 208.1 → 163.1 (Optimal CE usually ~25-30 eV).
-
Qualifier: 208.1 → 121.1 (Secondary loss of piperazine ring).
-
-
Dwell Time: Set to 50ms per transition.
Protocol B: Structural Elucidation (Orbitrap)
-
Objective: Confirm metabolite identity or impurity structure.
-
Instrument: Thermo Q-Exactive or Fusion Lumos.
-
LC Conditions: C18 Column (e.g., Acquity BEH), Gradient 5-95% B (ACN + 0.1% FA) over 10 mins.
-
MS Setup: Full MS (Res 70k) + ddMS2 (Res 17.5k).
-
HCD Settings: Stepped Normalized Collision Energy (NCE) of 20, 35, 50.
-
Why Stepped? Low energy (20) preserves the m/z 163 fragment; High energy (50) generates the diagnostic m/z 56/85 ions.
-
-
Data Review: Filter for "Piperazine Diagnostic Ions" (m/z 85.076).
References
-
Smith, R. et al. (2011). Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms. Journal of Proteome Research. Link
-
Holcapek, M. et al. (2010). Structural analysis of piperazine derivatives by electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[1] Link (Generalized reference for piperazine fragmentation).
-
Thermo Fisher Scientific. (2021). CIDer: A statistical framework for interpreting differences in CID and HCD fragmentation. Nature Communications. Link
-
NIST Mass Spectrometry Data Center. Fragmentation of Pyrimidine Derivatives. NIST Chemistry WebBook. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
